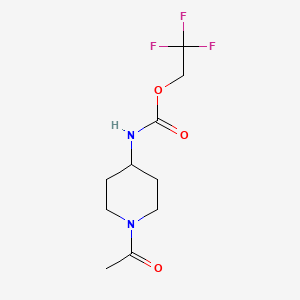

2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate

Vue d'ensemble

Description

2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C10H15F3N2O3 and a molecular weight of 268.23 g/mol .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results, beyond its molecular weight and formula .Applications De Recherche Scientifique

Carbamate in Drug Design and Medicinal Chemistry

Carbamate groups, such as in 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate, are integral in many approved drugs and prodrugs. They are increasingly used in medicinal chemistry, with derivatives designed to interact with drug targets through their carbamate moiety. This perspective highlights the properties and stabilities of carbamates and the chemical methodologies for their synthesis, underscoring their recent applications in drug design and medicinal chemistry (Ghosh & Brindisi, 2015).

Carbamates in Cholinesterase Inhibition

Carbamates are known to inhibit cholinesterases. For example, phenothiazine carbamates inhibit acetylcholinesterase but show reversible inhibition of butyrylcholinesterase. This unique mechanism, involving pi-pi interactions, offers insights for developing specific inhibitors, potentially for treating dementias (Darvesh et al., 2008).

Carbamate Derivatives for Alzheimer's Disease Treatment

Studies on carbamate derivatives of N-propargylaminoindans and N-propargylphenethylamines reveal their potential as dual inhibitors of acetylcholine esterase and monoamine oxidase. Such compounds, with carbamoyl and propargylamine pharmacophores, may have therapeutic potential in Alzheimer's disease treatment (Sterling et al., 2002).

Organophosphorus and Carbamate Insecticides

The mechanism of action of organophosphorus and carbamate insecticides involves the inhibition of acetylcholinesterase, crucial for their toxicological effects on insects and mammals. This review delves into the structural requirements necessary for this anticholinesterase activity, highlighting the relevance of carbamates in the field of insecticides and potential mammalian toxicity (Fukuto, 1990).

Carbamate in Material Sciences

Carbamates also find applications in material sciences. For instance, heteroleptic cationic Ir(III) complexes with carbazole and carbamate groups show unique photophysical properties. These complexes, with fluorescence-phosphorescence dual-emission, have applications in data security protection and designing smart luminescent materials (Song et al., 2016).

Electrochemical Applications

In electrochemical studies, carbamates have been utilized in the development of sensors. For example, a modified carbon ionic liquid electrode, enhanced with graphene/multiwall carbon nanotube composites, was used for the electrochemical detection of carbamazepine, showcasing the versatility of carbamates in analytical chemistry (Daneshvar et al., 2016).

Safety and Hazards

While specific safety and hazard information for 2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate is not found, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl N-(1-acetylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F3N2O3/c1-7(16)15-4-2-8(3-5-15)14-9(17)18-6-10(11,12)13/h8H,2-6H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSENGAVELWHZTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

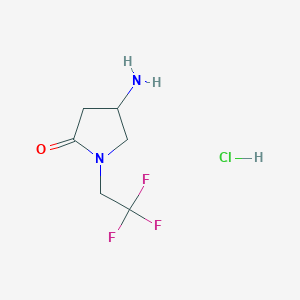

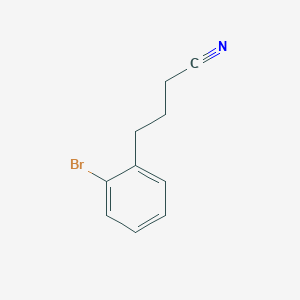

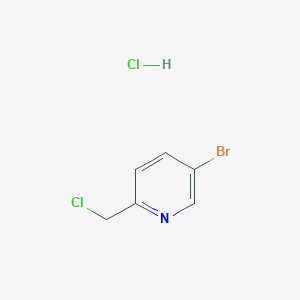

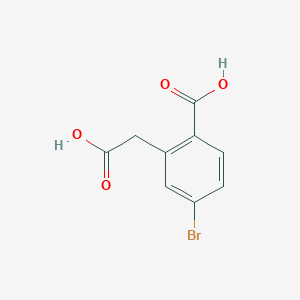

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B1524797.png)